molecular formula C20H19N3O2S B12731383 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- CAS No. 114566-67-5

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-

Katalognummer: B12731383
CAS-Nummer: 114566-67-5
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: AKMYIUVRONFICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- is a complex organic compound that belongs to the benzoxazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazinone core, followed by the introduction of the ethyl and thiazolyl groups. Common reagents used in these reactions include ethylating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-1,4-Benzoxazin-3(4H)-one derivatives with different substituents.
  • Thiazole-containing compounds with similar structures.

Uniqueness

The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

114566-67-5

Molekularformel

C20H19N3O2S

Molekulargewicht

365.5 g/mol

IUPAC-Name

4-ethyl-6-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H19N3O2S/c1-3-23-17-10-14(6-9-18(17)25-11-19(23)24)16-12-26-20(22-16)21-15-7-4-13(2)5-8-15/h4-10,12H,3,11H2,1-2H3,(H,21,22)

InChI-Schlüssel

AKMYIUVRONFICL-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.